2-{[5-(4-Tert-butylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetonitrile
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Overview
Description
2-{[5-(4-Tert-butylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetonitrile is a chemical compound that features a 1,3,4-oxadiazole ring substituted with a tert-butylphenyl group and a sulfanyl acetonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-Tert-butylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetonitrile typically involves the following steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Introduction of the tert-butylphenyl group: This step often involves the use of tert-butylphenyl hydrazine or a similar reagent.
Attachment of the sulfanyl acetonitrile moiety: This can be done through nucleophilic substitution reactions where a suitable leaving group is replaced by the sulfanyl acetonitrile group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(4-Tert-butylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetonitrile can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The oxadiazole ring can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Various halogenating agents or nucleophiles can be employed depending on the desired substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary or secondary amines.
Substitution: Depending on the substituent introduced, a variety of functionalized oxadiazole derivatives can be obtained.
Scientific Research Applications
2-{[5-(4-Tert-butylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of materials with specific electronic or optical properties, such as organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 2-{[5-(4-Tert-butylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetonitrile depends on its application:
Pharmacological: It may interact with specific molecular targets such as enzymes or receptors, modulating their activity.
Materials Science: In OLEDs, it can function as an electron transport material, facilitating the movement of electrons within the device.
Comparison with Similar Compounds
Similar Compounds
2-(4-Tert-butylphenyl)-5-(4-biphenylyl)-1,3,4-oxadiazole: Another oxadiazole derivative with similar structural features.
2-(4-Tert-butylphenyl)-5-(4-methylphenyl)-1,3,4-oxadiazole: Differing by the presence of a methyl group instead of a biphenyl group.
Uniqueness
2-{[5-(4-Tert-butylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetonitrile is unique due to the presence of both a sulfanyl group and a nitrile group, which can impart distinct chemical reactivity and potential biological activity compared to other oxadiazole derivatives.
This compound’s combination of structural features makes it a versatile candidate for various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2-[[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3OS/c1-14(2,3)11-6-4-10(5-7-11)12-16-17-13(18-12)19-9-8-15/h4-7H,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAMOPZUOGQHISM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C(O2)SCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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